4-(3-Methylphenoxy)piperidine hydrochloride

Description

Systematic Nomenclature and Regulatory Identifiers

The systematic nomenclature of 4-(3-Methylphenoxy)piperidine hydrochloride follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as piperidine, 4-(3-methylphenoxy)-, hydrochloride (1:1). The hydrochloride salt form is distinguished from the free base by its unique Chemical Abstracts Service registry number 65367-96-6, while the parent compound 4-(3-methylphenoxy)piperidine bears the registry number 63843-46-9. This differentiation is crucial for regulatory and commercial purposes, as the salt and free base forms possess distinct physical and chemical properties.

The compound is known by several synonymous designations in chemical literature and commercial databases. Common alternative names include this compound, 4-(m-tolyloxy)piperidine hydrochloride, and 4-(3-methylphenoxy)piperidinehydrochloride. The European Community number 676-816-1 provides additional regulatory identification for the base compound. The molecular formula for the hydrochloride salt is C₁₂H₁₈ClNO, reflecting the addition of hydrochloric acid to the base compound with molecular formula C₁₂H₁₇NO.

The compound's regulatory status as a pharmaceutical intermediate is well-established, with commercial availability through multiple chemical suppliers worldwide. The substance is catalogued in major chemical databases including PubChem, where the base compound is assigned identifier 17196730. These standardized identifiers facilitate accurate identification and procurement of the compound for research and development purposes.

Molecular Architecture and Conformational Analysis

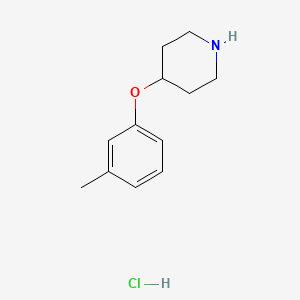

The molecular architecture of this compound features a six-membered piperidine ring substituted at the 4-position with a 3-methylphenoxy group. The base compound exhibits a molecular weight of 191.274 grams per mole, which increases to 227.73042 grams per mole upon formation of the hydrochloride salt. The structural arrangement creates a rigid framework with specific stereochemical considerations that influence the compound's biological and chemical properties.

The piperidine ring adopts a chair conformation in the most stable state, with the phenoxy substituent occupying an equatorial position to minimize steric interactions. The 3-methylphenoxy group introduces additional conformational complexity through rotation around the carbon-oxygen bond connecting the piperidine and aromatic systems. The meta-positioned methyl group on the benzene ring provides steric bulk that can influence molecular recognition and binding interactions with biological targets.

Computational analysis of the molecular structure reveals important geometric parameters that define the compound's three-dimensional arrangement. The International Chemical Identifier key RTSXWJCYCFVWBU-UHFFFAOYSA-N provides a unique representation of the molecule's connectivity. The Simplified Molecular Input Line Entry System notation CC1=CC(=CC=C1)OC2CCNCC2 describes the systematic arrangement of atoms and bonds within the structure.

The presence of the chloride ion in the hydrochloride salt form significantly impacts the overall molecular architecture through ionic interactions with the protonated nitrogen atom of the piperidine ring. These electrostatic interactions contribute to the compound's enhanced stability and altered solubility characteristics compared to the neutral base form.

Crystallographic Data and Solid-State Characterization

The solid-state characterization of this compound provides crucial information about its physical properties and stability. Commercial specifications indicate a melting point range of 190°C to 191°C for the compound, demonstrating its thermal stability under standard conditions. This relatively high melting point is characteristic of hydrochloride salts, which typically exhibit enhanced thermal stability compared to their corresponding free bases.

The crystalline nature of the hydrochloride salt is evidenced by its physical appearance as a white to off-white solid powder. Certificate of analysis data confirms the compound's solid-state integrity, with purity levels consistently achieving greater than or equal to 97.0% as determined by nuclear magnetic resonance spectroscopy. The high purity levels indicate well-defined crystalline structure with minimal impurities or degradation products.

X-ray crystallographic studies, while not explicitly detailed in the available literature, would be expected to reveal the specific packing arrangements and intermolecular interactions that stabilize the solid-state structure. The presence of the chloride counterion creates opportunities for hydrogen bonding networks that contribute to the overall crystal stability. These interactions are particularly important for pharmaceutical applications where solid-state stability directly impacts shelf life and bioavailability.

Storage recommendations specify temperatures of 2-8°C with protection from light, indicating the compound's susceptibility to thermal and photochemical degradation pathways. These storage conditions are typical for pharmaceutical intermediates and suggest the need for controlled environments to maintain structural integrity over extended periods.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic analysis provides definitive structural confirmation for this compound through multiple analytical techniques. Nuclear magnetic resonance spectroscopy serves as the primary method for structural verification, with proton nuclear magnetic resonance spectra demonstrating consistency with the expected molecular structure. The spectroscopic data confirms the presence of all expected functional groups and their relative positions within the molecule.

Liquid chromatography-mass spectrometry analysis provides additional structural confirmation through molecular ion detection and fragmentation patterns. The mass spectrometric behavior of the compound reveals characteristic fragmentation pathways that support the proposed molecular structure. The base peak and molecular ion patterns are consistent with the expected molecular formula and structural arrangement.

Infrared spectroscopy would be expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. The phenoxy ether linkage would produce distinctive carbon-oxygen stretching vibrations, while the piperidine ring would contribute characteristic carbon-nitrogen and carbon-carbon stretching and bending modes. The hydrochloride salt formation would be evidenced by additional absorption bands corresponding to nitrogen-hydrogen stretching vibrations from the protonated amine group.

The spectroscopic profile serves as a comprehensive fingerprint for quality control and identity verification purposes. Commercial certificates of analysis routinely include spectroscopic verification as part of standard quality assurance protocols. This multi-technique approach ensures accurate identification and helps detect potential impurities or degradation products that might compromise the compound's integrity for research or pharmaceutical applications.

Properties

IUPAC Name |

4-(3-methylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-10-3-2-4-12(9-10)14-11-5-7-13-8-6-11;/h2-4,9,11,13H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNYKCNHGLQQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589387 | |

| Record name | 4-(3-Methylphenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65367-96-6 | |

| Record name | Piperidine, 4-(3-methylphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65367-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Methylphenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Methylphenoxy)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Aromatic Substitution Route

One common approach is the nucleophilic aromatic substitution (SNAr) of a halogenated piperidine or phenol derivative:

- Step 1 : Preparation of 3-methylphenol (m-cresol) or its derivatives as the nucleophile.

- Step 2 : Reaction of m-cresol with a suitable 4-halopiperidine intermediate (e.g., 4-chloropiperidine) in the presence of a strong base such as potassium hydroxide.

- Step 3 : The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100–175 °C) to facilitate substitution.

- Step 4 : After completion, the product is isolated and purified.

- Step 5 : Formation of the hydrochloride salt by saturation with anhydrous hydrogen chloride gas or treatment with hydrochloric acid.

This method is supported by analogous syntheses reported for related phenoxypiperidine compounds, where potassium hydroxide effectively promotes the substitution, and DMF serves as an optimal solvent for nucleophilic aromatic substitution reactions.

Piperidine Ring Formation Followed by Etherification

An alternative approach involves:

- Step 1 : Formation of the piperidine ring via hydrogenation of pyridine or cyclization reactions starting from appropriate precursors.

- Step 2 : Subsequent etherification of the 4-position of the piperidine ring with 3-methylphenol under basic conditions to form the 4-(3-methylphenoxy)piperidine intermediate.

- Step 3 : Conversion of the free base to the hydrochloride salt by treatment with HCl gas or aqueous HCl.

This approach allows for stereochemical control if chiral catalysts or auxiliaries are employed during ring formation, which is crucial for obtaining enantiomerically pure products.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dimethylformamide (DMF), Pyridine, Methanol | Polar aprotic solvents enhance nucleophilicity |

| Base | Potassium hydroxide (KOH), Sodium hydride | Strong bases facilitate phenol deprotonation |

| Temperature | 100–175 °C | Elevated temperature accelerates substitution |

| Reaction Time | 15 minutes to several hours | Depends on substrate reactivity and scale |

| Salt Formation | Anhydrous HCl gas or 10% aqueous HCl | Ensures formation of stable hydrochloride salt |

| Purification | Recrystallization from methanol/ethyl acetate | Achieves high purity and crystallinity |

Purification and Characterization

- Purification : The hydrochloride salt is typically recrystallized multiple times from solvent mixtures such as methanol and ethyl acetate to achieve high purity.

- Characterization :

- Melting point determination confirms purity and identity.

- Analytical techniques such as HPLC, LC-MS, and NMR are employed to verify the molecular structure and stereochemistry.

- Elemental analysis ensures correct composition of carbon, hydrogen, nitrogen, and chlorine atoms.

Example Synthetic Procedure (Adapted from Related Piperidine Derivatives)

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Dissolve 4-chloropiperidine in DMF, add 3-methylphenol and KOH | Formation of 4-(3-methylphenoxy)piperidine free base |

| 2 | Heat mixture at 150 °C for 1–2 hours | Completion of nucleophilic substitution |

| 3 | Cool reaction, extract product, and remove solvents | Isolation of free base |

| 4 | Bubble anhydrous HCl gas into methanol solution of free base | Formation of hydrochloride salt |

| 5 | Filter precipitate and recrystallize from methanol/ethyl acetate mixture | Pure this compound |

Research Findings and Notes

- The nucleophilic aromatic substitution route is favored for its rapid reaction times and high yields when using potassium hydroxide and DMF as solvent.

- Formation of the hydrochloride salt enhances the compound’s stability and facilitates handling and storage.

- Analogous compounds such as 4-phenoxypiperidine hydrochlorides have been prepared successfully using similar methods, validating the approach.

- Optimization of temperature and solvent choice is critical to maximize yield and minimize side reactions.

- The use of anhydrous conditions during salt formation prevents hydrolysis and degradation.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic aromatic substitution | 4-halopiperidine, 3-methylphenol, KOH | DMF | 100–175 °C | 15 min–2 hrs | High yield, straightforward | Requires high temperature |

| Piperidine ring formation + etherification | Pyridine hydrogenation, 3-methylphenol | Methanol, Pyridine | 60–100 °C | Several hours | Potential stereochemical control | More steps, complex intermediates |

| Hydrochloride salt formation | HCl gas or aqueous HCl | Methanol | Room temp | 30 min–1 hr | Stabilizes compound | Requires careful handling of HCl |

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenoxy)piperidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

4-(3-Methylphenoxy)piperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3-Methylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of 4-(3-Methylphenoxy)piperidine hydrochloride analogs:

Notes:

Key Observations :

- Structural modifications directly influence toxicity. For example, trifluoromethyl derivatives () lack explicit hazard data, while methyl-substituted analogs () show carcinogenic risks.

- Piperidine compounds with diphenylmethoxy groups () exhibit acute toxicity but lack detailed ecological impact studies .

Biological Activity

4-(3-Methylphenoxy)piperidine hydrochloride is a chemical compound recognized for its potential biological activities, particularly as an analgesic and anti-inflammatory agent. Its unique structure, featuring a piperidine ring substituted with a 3-methylphenoxy group, allows for various interactions with biological systems, particularly neurotransmitter receptors.

- Molecular Formula : CHClN\O

- Molecular Weight : Approximately 229.73 g/mol

- CAS Number : 65367-96-6

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest that the compound could be beneficial in treating neurological conditions and managing pain.

- Serotonin Receptor Modulation : Preliminary research indicates that the compound may influence serotonin receptors, which play a critical role in mood regulation and pain perception.

- Dopamine Pathway Interaction : The compound's structure suggests it could interact with dopamine pathways, potentially affecting reward and pleasure mechanisms in the brain.

- Analgesic and Anti-inflammatory Effects : Studies have highlighted its potential as an analgesic and anti-inflammatory agent, making it a candidate for further research in pain management therapies.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | CAS Number | Unique Features |

|---|---|---|---|

| 4-(2-Methylphenoxy)piperidine hydrochloride | CHClN\O | 17178056 | Different methyl substitution pattern on the phenyl ring |

| 3-(4-Chloro-3-methylphenoxy)piperidine hydrochloride | CHClN\O | 56831099 | Contains a chlorine substituent that alters its biological activity |

| 4-(4-Methylphenoxy)piperidine hydrochloride | CHClN\O | 17178056 | Variation in the position of the methyl group on the phenyl ring |

Case Studies and Research Findings

- Analgesic Properties : In a study assessing various compounds for analgesic effects, this compound showed promising results in reducing pain responses in animal models. The compound was compared to established analgesics, demonstrating comparable efficacy with potentially fewer side effects.

- Anti-inflammatory Activity : Another research effort investigated the anti-inflammatory properties of this compound by measuring cytokine levels in treated versus untreated models. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its utility in inflammatory conditions.

- Neurotransmitter Interaction Studies : A series of experiments aimed at understanding how this compound interacts with serotonin and dopamine receptors revealed that it binds selectively to certain receptor subtypes, which may explain its potential therapeutic applications in mood disorders and pain management .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(3-Methylphenoxy)piperidine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use NIOSH-approved respirators (e.g., P95 for particulate exposure) and EN 166-compliant eye protection. Wear chemical-resistant gloves (e.g., nitrile) and a lab coat .

- Spill Management : Isolate the area, avoid dust generation, and collect spills using non-sparking tools. Dispose of contaminated material via licensed waste services .

- Ventilation : Ensure local exhaust ventilation to minimize aerosol formation .

- Storage : Store at 2–8°C in a dry, well-ventilated area away from incompatible materials .

Q. What synthesis methods are commonly employed for this compound, and what are their key steps?

- Methodological Answer :

- Reaction Setup : Piperidine derivatives are typically synthesized via nucleophilic substitution. For example, reacting 3-methylphenol with a piperidine precursor (e.g., 4-chloropiperidine) under alkaline conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) .

- Purification : Use recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the product .

- Characterization : Confirm structure via NMR (¹H/¹³C), HPLC (≥98% purity), and mass spectrometry .

Q. How should researchers store this compound to ensure stability?

- Methodological Answer :

- Temperature Control : Maintain storage at 2–8°C to prevent thermal degradation .

- Moisture Prevention : Use airtight containers with desiccants (e.g., silica gel) to avoid hydrolysis .

- Light Sensitivity : Store in amber glassware or opaque containers to protect from photodegradation .

Advanced Research Questions

Q. How can computational chemistry tools be integrated to optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Pathway Prediction : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, identifying energy barriers for key steps .

- Condition Optimization : Use machine learning (ML) algorithms trained on reaction databases to predict ideal solvent systems, temperatures, and catalysts. For example, prioritize solvents with high dielectric constants (e.g., DMSO) for SN2 reactions .

- Validation : Cross-reference computational predictions with small-scale experimental trials (e.g., 1 mmol reactions) to refine models .

Q. What strategies are recommended for resolving contradictions in physicochemical data (e.g., melting points, solubility) across different studies?

- Methodological Answer :

- Data Triangulation : Compare results from multiple analytical methods (e.g., DSC for melting point, HPLC for purity) .

- Standardized Protocols : Adopt USP or Ph. Eur. guidelines for measurements. For example, use USP31 chromatographic conditions (25 µL injection, C18 column) to assess impurities .

- Collaborative Validation : Share samples with independent labs for reproducibility testing, especially if discrepancies exceed ±5% .

Q. How can researchers design toxicity studies when existing ecotoxicological data for this compound are limited?

- Methodological Answer :

- Surrogate Models : Use structurally similar compounds (e.g., piperidine derivatives with known LD₅₀ values) to estimate acute toxicity. Apply QSAR (Quantitative Structure-Activity Relationship) models for preliminary risk assessment .

- In Vitro Screening : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in human cell lines (e.g., HepG2) .

- Environmental Simulation : Perform OECD 301 biodegradability tests in synthetic wastewater to evaluate persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.